molecular formula C24H26N4O6S B14550217 sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one CAS No. 61675-81-8

sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one

Cat. No.: B14550217
CAS No.: 61675-81-8
M. Wt: 498.6 g/mol
InChI Key: HFKOFNRMGFMILP-UHFFFAOYSA-N
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Description

Sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one is a complex organic compound that belongs to the class of naphthyridines. Naphthyridines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry . This compound, in particular, has garnered interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one typically involves the reaction of pre-prepared intermediates under specific conditions. One common method involves the sequential reaction of 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one with ammonium hydroxide in a mixture of dimethylformamide (DMF) and water under stirring conditions . This reaction yields the desired product in excellent yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, selenium dioxide.

    Reduction: Sodium borohydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2,3,4,9-tetrahydro-1H-carbazol-1-ones or 3,4,5,6-tetrahydro-1H-1-benzazonine-2,7-diones .

Scientific Research Applications

Sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with DNA replication and induce apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but studies suggest that it may interact with enzymes and receptors involved in cell proliferation and survival.

Comparison with Similar Compounds

Sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one can be compared with other naphthyridine derivatives, such as:

  • 2H-benzo[b][1,6]naphthyridin-1-one
  • 1-chloro-benzo[b][1,6]naphthyridine

These compounds share similar structural features but differ in their substituents and specific biological activities

Properties

CAS No.

61675-81-8

Molecular Formula

C24H26N4O6S

Molecular Weight

498.6 g/mol

IUPAC Name

sulfuric acid;2,3,4,6-tetrahydro-1H-benzo[c][2,7]naphthyridin-5-one

InChI

InChI=1S/2C12H12N2O.H2O4S/c2*15-12-10-7-13-6-5-8(10)9-3-1-2-4-11(9)14-12;1-5(2,3)4/h2*1-4,13H,5-7H2,(H,14,15);(H2,1,2,3,4)

InChI Key

HFKOFNRMGFMILP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C3=CC=CC=C3NC2=O.C1CNCC2=C1C3=CC=CC=C3NC2=O.OS(=O)(=O)O

Origin of Product

United States

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